![molecular formula C21H17NO4S B280671 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide](/img/structure/B280671.png)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide, also known as STF-62247, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide works by inhibiting glucose uptake in cancer cells through the inhibition of glucose transporter proteins. This leads to a decrease in glucose metabolism and energy production, ultimately leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide is its selectivity for cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide. One area of research could focus on the development of new cancer therapies that incorporate this compound. Another area of research could focus on the identification of biomarkers that could be used to predict which patients would benefit most from this compound treatment. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a promising chemical compound that has shown potential for use in cancer therapy. Its ability to selectively inhibit glucose uptake in cancer cells makes it a promising candidate for the development of new cancer therapies. Further research is needed to determine its efficacy in different types of cancer and to identify biomarkers that could be used to predict patient response to treatment.
Synthesemethoden
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide can be synthesized through a multi-step process that involves the condensation of 2-methyl-3-acetylbenzofuran with 1-naphthalenesulfonyl chloride. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glucose uptake in cancer cells, leading to decreased cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C21H17NO4S |
---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H17NO4S/c1-13(23)21-14(2)26-19-11-10-16(12-18(19)21)22-27(24,25)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,22H,1-2H3 |
InChI-Schlüssel |
NMHFSFIIDLARLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.